N~6~,1-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N1,6-DIMETHYL-N4-(4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, particularly in the field of medicinal chemistry. They are known for their potential as protein kinase inhibitors, which makes them promising candidates for cancer treatment .
Preparation Methods
The synthesis of N1,6-DIMETHYL-N4-(4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with appropriate methylating agents under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process . Industrial production methods often employ green synthesis techniques to minimize environmental impact and enhance yield .
Chemical Reactions Analysis
N1,6-DIMETHYL-N4-(4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
N1,6-DIMETHYL-N4-(4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential as a protein kinase inhibitor, which is crucial in regulating various cellular processes.
Mechanism of Action
The mechanism of action of N1,6-DIMETHYL-N4-(4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family. By binding to the ATP-binding site of these kinases, the compound prevents the phosphorylation of key proteins involved in cell signaling pathways, thereby inhibiting cell growth and proliferation . This mechanism is particularly effective in targeting cancer cells with overactive EGFR signaling .
Comparison with Similar Compounds
N1,6-DIMETHYL-N4-(4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its broad-spectrum anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibition, making it a promising candidate for cancer therapy.
Pyrido[2,3-d]pyrimidine: Another derivative with significant biological activity, particularly in inhibiting protein kinases.
N1,6-DIMETHYL-N4-(4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific inhibitory activity against EGFR kinases, making it a unique and valuable compound in the field of medicinal chemistry .
Properties
Molecular Formula |
C14H16N6 |
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Molecular Weight |
268.32 g/mol |
IUPAC Name |
6-N,1-dimethyl-4-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H16N6/c1-9-4-6-10(7-5-9)17-12-11-8-16-20(3)13(11)19-14(15-2)18-12/h4-8H,1-3H3,(H2,15,17,18,19) |
InChI Key |
ZTZLYWYPDCKLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC)C |
Origin of Product |
United States |
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